molecular formula C9H7N3O2 B3116488 4-(1H-1,2,3-triazol-1-yl)benzoic acid CAS No. 216959-87-4

4-(1H-1,2,3-triazol-1-yl)benzoic acid

Cat. No.: B3116488
CAS No.: 216959-87-4
M. Wt: 189.17 g/mol
InChI Key: JTHKCLWGWCRWRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1H-1,2,3-triazol-1-yl)benzoic acid is a chemical compound that features a triazole ring attached to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-1,2,3-triazol-1-yl)benzoic acid typically involves the cycloaddition reaction known as the Huisgen 1,3-dipolar cycloaddition. This reaction is commonly referred to as the “click” reaction, which involves the reaction of an azide with an alkyne to form a 1,2,3-triazole ring. The general synthetic route can be summarized as follows:

    Preparation of Azide Intermediate: The starting material, 4-aminobenzoic acid, is converted to 4-azidobenzoic acid using sodium nitrite and sodium azide.

    Cycloaddition Reaction: The azide intermediate is then reacted with an alkyne (such as propargyl alcohol) in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-(1H-1,2,3-triazol-1-yl)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The triazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms on the triazole ring are replaced by other substituents.

    Oxidation and Reduction: The benzoic acid moiety can undergo oxidation to form corresponding carboxylate derivatives or reduction to form alcohol derivatives.

    Coupling Reactions: The compound can be used in coupling reactions to form larger molecular structures, such as in the synthesis of polymers or complex organic molecules.

Common Reagents and Conditions

    Copper(I) Catalysts: Used in the cycloaddition reaction to form the triazole ring.

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products Formed

    Substituted Triazoles: Formed through substitution reactions on the triazole ring.

    Carboxylate Derivatives: Formed through oxidation of the benzoic acid moiety.

    Alcohol Derivatives: Formed through reduction of the benzoic acid moiety.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1H-1,2,3-triazol-1-yl)benzoic acid is unique due to its specific triazole ring configuration, which imparts distinct chemical reactivity and biological activity compared to other triazole derivatives. This uniqueness makes it a valuable compound in various fields of research and industrial applications.

Properties

IUPAC Name

4-(triazol-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c13-9(14)7-1-3-8(4-2-7)12-6-5-10-11-12/h1-6H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTHKCLWGWCRWRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)N2C=CN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216959-87-4
Record name 4-(1H-1,2,3-triazol-1-yl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-(1H-1,2,3-triazol-1-yl)benzonitrile (200 mg, 1.175 mmol, prepared as described in WO 2006/067462 PCT/GB2005/005007 Page 57) in sulfuric acid (3 mL, 0.00 μmol)(50%, 3 ml) was refluxed at 120° C. for 4 h. Cooled down, diluted with water and adjusted pH to 4 with NaOH and Na2CO3, then extracted with ethyl acetate. After the solvent was removed, a white solid was obtained 4-(1H-1,2,3-triazol-1-yl)benzoic acid (180 mg, 0.952 mmol, 81% yield). 1H-NMR (DMSO-d6, 500 MHz): δ8.80 (1H, s), 8.13 (2H, d, J=8.55 Hz), 8.01 (2H, d, J=8.55 Hz), 7.98 (1H, s).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1H-1,2,3-triazol-1-yl)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-(1H-1,2,3-triazol-1-yl)benzoic acid
Reactant of Route 3
Reactant of Route 3
4-(1H-1,2,3-triazol-1-yl)benzoic acid
Reactant of Route 4
Reactant of Route 4
4-(1H-1,2,3-triazol-1-yl)benzoic acid
Reactant of Route 5
Reactant of Route 5
4-(1H-1,2,3-triazol-1-yl)benzoic acid
Reactant of Route 6
Reactant of Route 6
4-(1H-1,2,3-triazol-1-yl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.